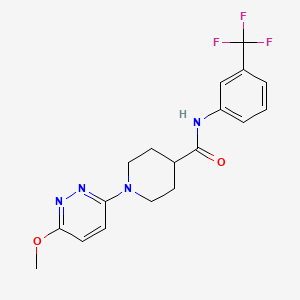
1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a synthetic organic compound. It features a piperidine ring substituted with a carboxamide group, a methoxypyridazine moiety, and a trifluoromethylphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Carboxamide Group: This can be achieved by reacting the piperidine derivative with a carboxylic acid or its derivatives under amide bond-forming conditions.
Attachment of the Methoxypyridazine Moiety: This step might involve nucleophilic substitution or coupling reactions.
Incorporation of the Trifluoromethylphenyl Group: This can be done using Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a pyridazine carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamide derivatives.
Methoxypyridazine derivatives: Compounds with similar pyridazine moieties.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties.
Eigenschaften
Molekularformel |
C18H19F3N4O2 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-(6-methoxypyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19F3N4O2/c1-27-16-6-5-15(23-24-16)25-9-7-12(8-10-25)17(26)22-14-4-2-3-13(11-14)18(19,20)21/h2-6,11-12H,7-10H2,1H3,(H,22,26) |
InChI-Schlüssel |
OHLCQYVATUVYGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B12161484.png)
![2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161492.png)
![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161496.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161504.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12161509.png)
![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12161511.png)
![[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B12161516.png)
![methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12161521.png)
![4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B12161530.png)
![2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12161539.png)
methanone](/img/structure/B12161542.png)
![Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12161550.png)
![3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12161558.png)
